6-((1-Formylcyclopropyl)methoxy)nicotinonitrile
Description
6-((1-Formylcyclopropyl)methoxy)nicotinonitrile (CAS: 2098106-28-4) is a nicotinonitrile derivative characterized by a formylcyclopropylmethoxy substituent at the 6-position of the pyridine ring. The molecular structure integrates a cyclopropane ring fused with a formyl group, conferring unique steric and electronic properties.
Properties
IUPAC Name |
6-[(1-formylcyclopropyl)methoxy]pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c12-5-9-1-2-10(13-6-9)15-8-11(7-14)3-4-11/h1-2,6-7H,3-4,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSICFYLKGPKLHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(COC2=NC=C(C=C2)C#N)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-((1-Formylcyclopropyl)methoxy)nicotinonitrile typically involves the reaction of 1-formylcyclopropylmethanol with nicotinonitrile under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes. The process may involve the use of advanced reactors and purification techniques to ensure the high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: 6-((1-Formylcyclopropyl)methoxy)nicotinonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs.
Scientific Research Applications
6-((1-Formylcyclopropyl)methoxy)nicotinonitrile has several applications in scientific research, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biological studies to understand various biochemical pathways.
Industry: Use in the development of new materials and chemical processes.
Mechanism of Action
6-((1-Formylcyclopropyl)methoxy)nicotinonitrile can be compared with other similar compounds, such as 6-((1-Formylcyclopropyl)methoxy)picolinonitrile. While both compounds share structural similarities, this compound has unique properties that make it suitable for specific applications.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following nicotinonitrile derivatives share core structural features but differ in substituents, leading to variations in physicochemical properties and bioactivity:
Substituent Analysis
Research Findings and Implications
- Anticancer Potential: Analogs like 6-((2,4-Difluorophenyl)amino)-2-formylnicotinonitrile demonstrate moderate cytotoxicity against breast cancer cell lines (IC₅₀: 8–12 μM), suggesting that the target compound’s formyl group could enhance apoptosis induction via aldehyde dehydrogenase (ALDH) inhibition .
- Antimicrobial Activity: Hydrazone derivatives of nicotinonitriles (e.g., compounds 8a–d in ) show broad-spectrum activity against Gram-positive bacteria (MIC: 2–4 μg/mL), implying that the target compound’s nitrile may synergize with cyclopropane-derived rigidity for pathogen membrane disruption .
- Supplier Landscape: this compound is listed by one supplier (CAS: 2098106-28-4), whereas fluorinated analogs have broader commercial availability, reflecting higher demand for fluorinated drug candidates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
